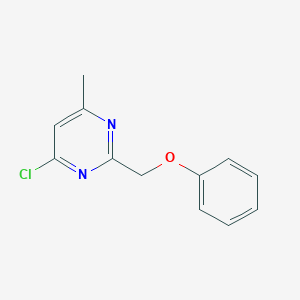
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is a complex organic compound characterized by its bromophenyl and dimethylphenyl groups attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where 3-bromophenylbenzene is reacted with 3,4-dimethylbenzene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful temperature control and anhydrous conditions to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic route for higher yields and purity. Continuous flow reactors and advanced purification techniques like column chromatography are employed to ensure the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Halogenation and nitration reactions can introduce additional functional groups to the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration, respectively.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromophenyl and dimethylphenyl groups make it a versatile intermediate in organic synthesis.
Biology: The compound has shown potential in biological studies, particularly in the development of new pharmaceuticals. Its structural features allow it to interact with various biological targets, making it useful in drug discovery.
Medicine: Research has indicated that derivatives of this compound may have medicinal properties, including anti-inflammatory and antioxidant activities. These properties make it a candidate for developing new therapeutic agents.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its unique properties enable the creation of advanced materials with specific applications.
Mécanisme D'action
The mechanism by which 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the derivative and its intended application.
Comparaison Avec Des Composés Similaires
2-(4-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(2,4-dimethylphenyl)propanoic acid
2-(3-Bromophenyl)-3-(3,5-dimethylphenyl)propanoic acid
Uniqueness: 2-(3-Bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid is unique due to its specific arrangement of bromophenyl and dimethylphenyl groups
This comprehensive overview highlights the significance of this compound in various scientific fields. Its unique structure and versatile applications make it a valuable compound for research and industrial use.
Propriétés
Formule moléculaire |
C17H17BrO2 |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
2-(3-bromophenyl)-3-(3,4-dimethylphenyl)propanoic acid |
InChI |
InChI=1S/C17H17BrO2/c1-11-6-7-13(8-12(11)2)9-16(17(19)20)14-4-3-5-15(18)10-14/h3-8,10,16H,9H2,1-2H3,(H,19,20) |
Clé InChI |
UBQXGIKIOBZZFU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC(C2=CC(=CC=C2)Br)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B15358752.png)
![tert-butyl N-[2-(2-amino-5-chloro-4-methylphenoxy)ethyl]-N-methylcarbamate](/img/structure/B15358754.png)






![2-Thieno[3,2-b]pyridin-5-yl-ethylamine](/img/structure/B15358807.png)

